N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
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Overview
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a pyrrole moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the cyclopropane and the amine derivative of the pyrrole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrrole and thiophene-containing biomolecules.
Mechanism of Action
The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
- N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(benzyl)cyclopropanecarboxamide
- N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Comparison
Compared to these similar compounds, N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity.
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C15H15N3O2S, with a molecular weight of 301.36 g/mol. The compound features a cyclopropanecarboxamide structure that is functionalized with pyrrole and thiophene moieties, which are known to enhance biological activity through various mechanisms.
1. GSK-3β Inhibition
Recent studies have highlighted the compound's role as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is implicated in various cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β has therapeutic implications in neuroinflammatory diseases and cancer.
Research Findings:
A study synthesized a series of GSK-3β inhibitors based on similar structural frameworks and demonstrated that compounds with pyrrole and thiophene rings exhibited potent inhibitory effects on GSK-3β activity. The inhibition was confirmed through biochemical assays, indicating potential for anti-inflammatory applications .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Case Study:
In vitro assays showed that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a protective agent against oxidative damage.
3. Antimicrobial Properties
Another area of exploration is the compound's antimicrobial activity. Compounds containing thiophene and pyrrole are often recognized for their ability to combat various microbial strains.
Research Data:
In a screening study against common pathogens, the compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of the compound. Key modifications to consider include:
Modification | Effect on Activity |
---|---|
Alteration of the thiophene ring | Can enhance binding affinity to target proteins |
Variation in the cyclopropane substituents | May influence pharmacokinetic properties |
Changes in the methyl group on pyrrole | Potentially affects solubility and bioavailability |
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-16-8-2-4-13(16)10-17(15(18)12-6-7-12)11-14-5-3-9-19-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQWFDYNQZUFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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